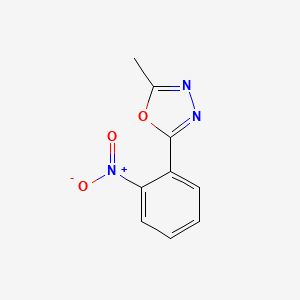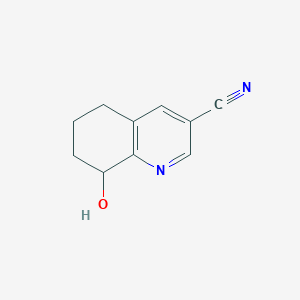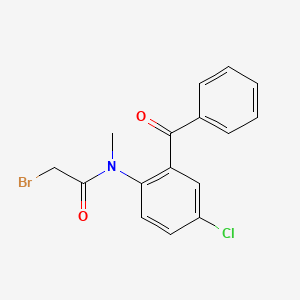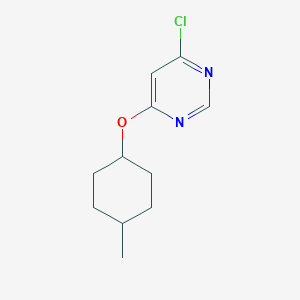![molecular formula C10H10OS B8777192 (3-methylbenzo[b]thiophen-2-yl)methanol CAS No. 3133-88-8](/img/structure/B8777192.png)
(3-methylbenzo[b]thiophen-2-yl)methanol
Übersicht
Beschreibung
(3-methylbenzo[b]thiophen-2-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylbenzo[b]thiophen-2-yl)methanol typically involves the functionalization of the benzothiophene core. One common method is the reduction of (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-methylbenzo[b]thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3-methylbenzo[b]thiophen-2-yl)carboxaldehyde or (3-methylbenzo[b]thiophen-2-yl)carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form (3-methylbenzo[b]thiophen-2-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3-methylbenzo[b]thiophen-2-yl)methyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dich
Eigenschaften
CAS-Nummer |
3133-88-8 |
|---|---|
Molekularformel |
C10H10OS |
Molekulargewicht |
178.25 g/mol |
IUPAC-Name |
(3-methyl-1-benzothiophen-2-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,11H,6H2,1H3 |
InChI-Schlüssel |
TXZSDWAGMTULKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CC=CC=C12)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 4-[[2-(4-bromophenyl)acetyl]amino]piperidine-1-carboxylate](/img/structure/B8777112.png)


![[1,2,4]Triazolo[4,3-a]pyridin-8-ol](/img/structure/B8777151.png)
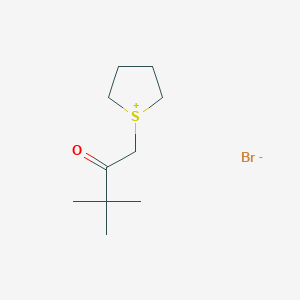
![(2S)-2-{[(tert-Butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B8777175.png)
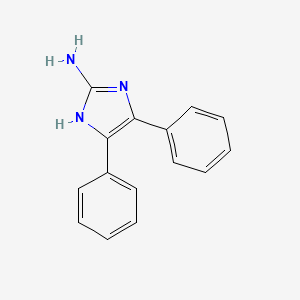
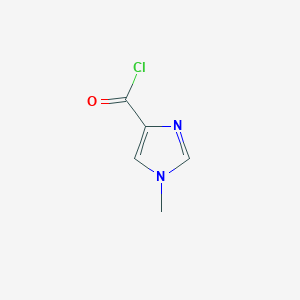
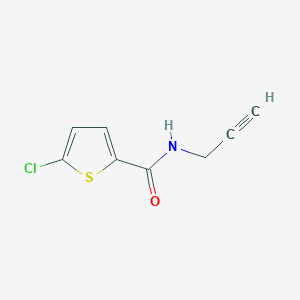
![6,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B8777201.png)
